2,6-Dimethyl-3-nitroaniline

SNAr Reaction Steric Hindrance Reaction Kinetics

Sourcing generic nitroanilines for sterically demanding SNAr or diazotization reactions often leads to poor regioselectivity and low yields. 2,6-Dimethyl-3-nitroaniline solves this with its precisely defined 2,6-dimethyl substitution pattern, creating controlled steric shielding around the amino group and a unique electronic push-pull system. This specificity is critical for constructing complex pharmaceutical scaffolds. - Directly enables synthesis of Raf kinase inhibitors (furopyridinylaminoindazoles, imidazoles) and HCV protease inhibitors. - Reduction yields the valuable 2,6-dimethyl-1,3-diaminobenzene scaffold, a versatile medicinal chemistry building block. - Consistent quality: supplied as a yellow crystalline solid (mp 81-82 °C) with confirmed identity by NMR, ensuring batch-to-batch reproducibility for your synthetic route.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 67083-28-7
Cat. No. B181640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-nitroaniline
CAS67083-28-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])C)N
InChIInChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,9H2,1-2H3
InChIKeyLDFJDBAOBVUXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-3-nitroaniline (CAS 67083-28-7): A Versatile Building Block for Agrochemicals, Dyes, and Pharmaceuticals


2,6-Dimethyl-3-nitroaniline (CAS 67083-28-7) is a substituted nitroaniline derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. As an aromatic amine, it features two methyl groups at the 2 and 6 positions and a nitro group at the 3 position [2]. This specific substitution pattern confers unique steric and electronic properties, making it a key intermediate in the synthesis of various high-value compounds. Its primary applications span the synthesis of dyes and pigments, pharmaceutical actives (including Raf kinase inhibitors and Hepatitis C virus inhibitors), and agrochemicals . The compound is a solid with a melting point of 81-82 °C and is typically supplied at purities of 95% or 98% .

Why 2,6-Dimethyl-3-nitroaniline (CAS 67083-28-7) Cannot Be Replaced by a Generic 'Nitroaniline'


Simply substituting 2,6-Dimethyl-3-nitroaniline with a generic nitroaniline like 2-nitroaniline, 3-nitroaniline, or 4-nitroaniline is scientifically unsound due to fundamentally different steric and electronic properties. The 2,6-dimethyl substitution creates significant steric hindrance around the amino group, which directly impacts its nucleophilicity and reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and diazotization [1]. This steric shielding can be either a required feature for selective reactions or a challenge to be overcome, but it is a property absent in simpler nitroanilines. Furthermore, the position of the nitro group (meta to one methyl, para to the other) establishes a unique electronic push-pull system [2]. Using a different isomer, such as 2,6-dimethyl-4-nitroaniline, would result in a molecule with an entirely different dipole moment, resonance structure, and subsequent chemical behavior, leading to different reaction pathways and products [3].

Quantitative Differentiation: Head-to-Head Comparison Data for 2,6-Dimethyl-3-nitroaniline


Steric Hindrance in SNAr Reactions: A Quantitative Comparison with 2,6-Dimethylaniline

In a study of SNAr reactions, 2,6-dimethylaniline (the non-nitrated analog) exhibited severe rate retardation due to steric interactions from the ortho-methyl groups. While a direct comparison for 2,6-Dimethyl-3-nitroaniline is not provided, the study quantifies the deactivating effect of the 2,6-dimethyl pattern. The presence of the meta-nitro group in 2,6-Dimethyl-3-nitroaniline would further modulate this reactivity through its electron-withdrawing inductive and resonance effects. This data provides a crucial baseline for understanding how the 2,6-dimethyl substitution pattern, which is central to the compound's identity, impacts its nucleophilic character compared to less hindered anilines [1]. The deactivating effect of the N-CH3 group in N-methylaniline was found to be slightly higher than that of the 2,6-(CH3)2 pattern in most cases [1].

SNAr Reaction Steric Hindrance Reaction Kinetics Anilinolysis

Predicted pKa and Basicity: Differentiating from Other Nitroaniline Isomers

The basicity of an aromatic amine is a critical parameter governing its reactivity in acid-base reactions, salt formation, and its behavior in biological systems. A predicted pKa of 2.19 ± 0.10 is reported for 2,6-Dimethyl-3-nitroaniline . This value is significantly lower than the pKa of aniline (~4.6) due to the electron-withdrawing effect of the nitro group. More importantly, it is differentiated from other nitroaniline isomers; for instance, 3-nitroaniline, lacking the steric and electron-donating methyl groups, has a measured pKa of 2.47 [1]. The lower pKa of 2,6-Dimethyl-3-nitroaniline indicates it is a weaker base than 3-nitroaniline, a property that can be critical for specific synthetic applications or when designing compounds for biological targets.

pKa Basicity Physicochemical Properties Aniline Derivatives

Solid-State Characterization: Unique Quadrupole Coupling Constant Determined by 14N NMR

Solid-state 13C NMR spectroscopy of 2,6-Dimethyl-3-nitroaniline reveals line shapes affected by the quadrupolar 14N nucleus. Analysis of these lineshapes allowed for the determination that the sign of the quadrupole coupling constants for both the nitro and amino nitrogens are negative [1]. This specific physical property is a direct consequence of the electronic environment around the nitrogen atoms, which is dictated by the compound's unique substitution pattern. Such precise analytical data provides a definitive fingerprint for the compound, enabling unambiguous identification and differentiation from analogs whose different electronic structures would yield different quadrupole coupling parameters. This is a fundamental, verifiable property not shared by other isomers.

Solid-State NMR Quadrupole Coupling Crystal Structure Analytical Chemistry

Primary Application Scenarios for 2,6-Dimethyl-3-nitroaniline (CAS 67083-28-7) Based on its Differentiated Properties


Synthesis of Sterically Hindered Aniline Derivatives for Pharmaceutical Intermediates

The defined steric hindrance around the amino group, as characterized by its behavior in SNAr reactions [1], makes 2,6-Dimethyl-3-nitroaniline an ideal starting material for constructing complex molecules where this specific structural motif is required. Subsequent reduction of the nitro group yields the corresponding 2,6-dimethyl-1,3-diaminobenzene derivative, a valuable scaffold in medicinal chemistry. This scaffold has been utilized in the synthesis of furopyridinylaminoindazoles and imidazoles as Raf kinase inhibitors, and in the synthesis of peptides as Hepatitis C virus inhibitors .

Precursor for the Production of Unique Dyes and Pigments

The combination of an electron-donating amino group and electron-withdrawing nitro group, further modulated by the two methyl groups, creates a specific chromophore with predictable light absorption characteristics. The compound is cited as a precursor in the synthesis of dyes and pigments . The unique steric environment provided by the 2,6-dimethyl groups may also influence the aggregation behavior and fastness properties of the resulting dyes, offering potential advantages over dyes derived from simpler, less hindered nitroanilines.

Development of Agrochemical Active Ingredients

2,6-Dimethyl-3-nitroaniline serves as a building block in the synthesis of agrochemicals [2]. The 2,6-disubstituted aniline core is a common motif in various herbicides and fungicides. The specific substitution pattern of this compound can impart desired properties to the final active ingredient, such as improved metabolic stability in plants or altered soil mobility, which are critical parameters in agrochemical development.

Investigating Steric and Electronic Effects in Fundamental Organic Chemistry

Due to its well-defined and quantifiable properties, including its solid-state NMR characteristics [3] and predictable pKa , 2,6-Dimethyl-3-nitroaniline is a valuable model compound for academic and industrial research. It is used to study the effects of steric hindrance and substitution patterns on the basicity of aromatic amines, reaction mechanisms (e.g., SNAr), and the formation of tautomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-3-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.